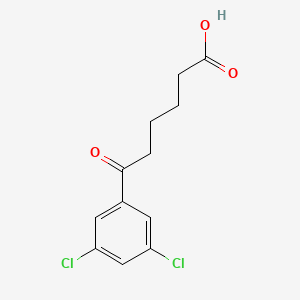

6-(3,5-Dichlorophenyl)-6-oxohexanoic acid

Description

Overview of Keto Acid Chemistry in Modern Organic Synthesis and Catalysis

Keto acids are a class of organic compounds that contain both a ketone and a carboxylic acid functional group. Their dual functionality allows them to participate in a wide array of chemical reactions, making them versatile building blocks in organic synthesis. nih.gov In modern synthesis, α-keto acids are recognized as valuable platform molecules for creating pharmaceuticals and functional materials. nih.gov They can undergo reactions such as esterification, nucleophilic addition, and reduction. nih.gov

Recent advancements have highlighted the use of α-keto acids as "green" acylating agents, offering an alternative to traditional reagents like acyl chlorides, with the significant advantage of producing only carbon dioxide as a byproduct. nih.govresearchgate.net Furthermore, γ-keto acids and their derivatives are crucial intermediates in the synthesis of various heterocyclic compounds and are being explored in photocatalytic methodologies for more sustainable chemical production. researchgate.netwikipedia.org The catalytic applications of keto acids are expanding, with research focusing on their role in asymmetric synthesis and the development of novel catalytic systems for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

Significance of Halogenated Aromatic Moieties in Molecular Design and Reactivity

The incorporation of halogen atoms, particularly on aromatic rings, is a widely used strategy in molecular design, especially in medicinal chemistry and materials science. Halogenated aromatic moieties can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of chlorine atoms on a phenyl ring, as in a dichlorophenyl group, can alter the electronic nature of the ring, affecting its reactivity in electrophilic aromatic substitution and other reactions. nih.gov

In drug discovery, halogenation is a key tool for optimizing lead compounds. The introduction of chlorine atoms can enhance membrane permeability and fill hydrophobic pockets in protein active sites, thereby improving the efficacy of a drug candidate. nih.gov The specific positioning of chlorine atoms on an aromatic ring can also lead to distinct biological activities. For instance, compounds containing dichlorophenyl groups have been investigated for a range of therapeutic applications, including as inhibitors of various enzymes and as potential antitumor agents.

Strategic Research Focus on 6-(3,5-Dichlorophenyl)-6-oxohexanoic Acid: A Multidisciplinary Perspective

The compound this compound is a molecule of strategic interest due to the combination of a γ-keto acid framework and a halogenated aromatic ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest a multidisciplinary research focus.

From a medicinal chemistry perspective, this compound could serve as a scaffold for the development of new therapeutic agents. The dichlorophenyl group is a feature in various biologically active molecules, and its presence in this keto acid could be explored for potential interactions with biological targets. For example, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists for the RORγt nuclear receptor, a target for autoimmune diseases. nih.govresearchgate.net The synthesis of such compounds often involves multi-step processes, and the development of efficient synthetic routes is a key area of research. A plausible method for the synthesis of 6-aryl-6-oxohexanoic acids is the Friedel-Crafts acylation, an electrophilic aromatic substitution that allows for the creation of aryl ketones. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

In the realm of materials science, the rigid dichlorophenyl group combined with the flexible hexanoic acid chain could be investigated for the synthesis of novel polymers or liquid crystals. The specific substitution pattern of the chlorine atoms influences the molecule's polarity and potential for intermolecular interactions, which are critical factors in determining the properties of materials.

Physicochemical Properties and Data

The fundamental properties of this compound are crucial for its handling, characterization, and application.

| Property | Value |

| CAS Number | 898765-51-0 |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ |

| Molecular Weight | 275.13 g/mol |

| Appearance | Not specified (likely a solid) |

| Purity | ≥97.0% (as per some suppliers) nih.gov |

| InChI Key | JFHBKVOETFDMJK-UHFFFAOYSA-N |

Detailed Research Findings

While direct and extensive research on this compound is limited, analogous structures provide insight into its potential areas of investigation. The synthesis of similar 6-aryl-4-oxohexanoic acids has been described, typically involving the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. The biological evaluation of such compounds has revealed potential anti-inflammatory activities.

The Friedel-Crafts acylation is a well-established method for synthesizing aryl ketones and could be a viable route for the synthesis of this compound. organic-chemistry.orgthieme.com This would likely involve the reaction of 1,3-dichlorobenzene (B1664543) with a derivative of adipic acid, such as adipic anhydride (B1165640) or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgsigmaaldrich.com The regioselectivity of this reaction would be a critical aspect to control to obtain the desired 3,5-dichloro substitution pattern.

Spectroscopic analysis would be essential for the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be used to determine the arrangement of protons and carbons, while Infrared (IR) spectroscopy would confirm the presence of the ketone and carboxylic acid functional groups. nih.govnih.govresearchgate.netnoaa.gov Mass spectrometry would be employed to confirm the molecular weight and fragmentation pattern.

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dichlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c13-9-5-8(6-10(14)7-9)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHBKVOETFDMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645294 | |

| Record name | 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-51-0 | |

| Record name | 3,5-Dichloro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 6 3,5 Dichlorophenyl 6 Oxohexanoic Acid and Congeners

Elucidation of Retrosynthetic Pathways for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 6-(3,5-dichlorophenyl)-6-oxohexanoic acid, several logical disconnections can be envisioned.

A primary disconnection can be made at the C5-C6 bond, suggesting a Friedel-Crafts acylation or a related reaction. This approach identifies 1,3-dichlorobenzene (B1664543) and a six-carbon electrophilic synthon, such as adipic anhydride (B1165640) or a derivative thereof, as potential precursors. The forward synthesis would then involve the Lewis acid-catalyzed acylation of 1,3-dichlorobenzene.

Alternatively, a disconnection at the C6-aryl bond points towards a nucleophilic addition of an organometallic reagent to a suitable electrophile. This could involve a Grignard reagent derived from 1,3,5-trichlorobenzene (B151690) reacting with a protected 6-oxohexanoic acid derivative. Another powerful strategy within this disconnection is a palladium-catalyzed cross-coupling reaction, which will be discussed in more detail in section 2.2.4.

A third retrosynthetic approach involves a disconnection within the hexanoic acid chain itself. For instance, the bond between C4 and C5 could be disconnected, suggesting an aldol-type condensation between a four-carbon and a two-carbon fragment, followed by further functional group manipulations.

These varied retrosynthetic pathways offer multiple avenues for the synthesis of the target molecule, each with its own set of advantages and challenges regarding reagent availability, reaction efficiency, and control of selectivity.

Development of Convergent and Divergent Synthetic Routes for Oxo Acid Derivatives

The principles of convergent and divergent synthesis offer strategic advantages in the preparation of a library of related compounds. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

In the context of this compound, a convergent strategy could involve the separate synthesis of a 3,5-dichlorophenyl-containing fragment and a six-carbon chain with appropriate functional groups for coupling. For instance, a palladium-catalyzed coupling of 3,5-dichlorophenylboronic acid with a suitable 6-halo-6-oxohexanoic acid ester derivative would represent a convergent approach.

Conversely, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of different target molecules. This is particularly useful for generating a series of analogs for structure-activity relationship studies. For example, a common intermediate such as 6-(3,5-dichlorophenyl)-6-oxohex-4-enoic acid could be divergently modified. Reduction of the double bond would yield the saturated target molecule, while other reactions, such as epoxidation or dihydroxylation, could lead to a range of different congeners.

Catalytic condensation reactions are a powerful tool for the formation of carbon-carbon bonds. A relevant example is the synthesis of 6-aryl-4-oxohexanoic acids, which can serve as structural analogs or precursors to the target compound. nih.govresearchgate.net A common strategy involves the condensation of an aromatic aldehyde with levulinic acid (4-oxopentanoic acid). nih.govresearchgate.net

This reaction is typically catalyzed by a base, such as piperidine, and proceeds via an aldol-type condensation mechanism. The initial product is a 6-aryl-4-oxohex-5-enoic acid. Subsequent reduction of the carbon-carbon double bond, often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yields the desired 6-aryl-4-oxohexanoic acid. nih.govresearchgate.net

To apply this methodology to the synthesis of this compound, one would start with 3,5-dichlorobenzaldehyde (B167965) and an appropriate six-carbon keto-acid derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Aromatic Aldehyde | Levulinic Acid | Piperidine/Acetic Acid | 6-aryl-4-oxohex-5-enoic acid | nih.govresearchgate.net |

| 6-aryl-4-oxohex-5-enoic acid | H₂ | Pd/C | 6-aryl-4-oxohexanoic acid | nih.govresearchgate.net |

Oxidative transformations are fundamental in organic synthesis for the introduction of carbonyl functionalities and the formation of carboxylic acids. In the synthesis of this compound, a key step could involve the oxidation of a secondary alcohol to the corresponding ketone.

A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), as well as milder, more selective methods such as the Swern oxidation or the Dess-Martin periodinane oxidation. libretexts.orgwikipedia.orgorganic-chemistry.org The choice of oxidant is crucial to ensure the selective oxidation of the secondary alcohol without affecting other functional groups present in the molecule, such as the carboxylic acid moiety. For instance, PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. libretexts.org

The formation of the carboxylic acid group can be achieved through the oxidation of a primary alcohol or an aldehyde. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent can effectively convert a primary alcohol to a carboxylic acid. libretexts.orgwikipedia.org Alternatively, if a precursor containing a terminal alkyne or alkene is utilized, oxidative cleavage can also yield the desired carboxylic acid.

| Substrate | Reagent | Product | Reference |

| Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Ketone | libretexts.org |

| Secondary Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Ketone | libretexts.org |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid | wikipedia.org |

The synthesis of specific stereoisomers is of paramount importance, particularly in the context of medicinal chemistry. For derivatives of oxohexanoic acid that may contain chiral centers, stereoselective synthesis is essential. Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones or alkenes.

Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, can facilitate the delivery of hydrogen to one face of the substrate preferentially, leading to the formation of one enantiomer in excess. rsc.orgacs.orgresearchgate.net For example, the asymmetric hydrogenation of a 6-aryl-6-oxohexenoic acid derivative using a chiral rhodium-phosphine catalyst could provide an enantiomerically enriched 6-aryl-6-hydroxyhexanoic acid, which could then be oxidized to the chiral ketone. rsc.orgacs.org

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This method can be applied to various reactions, including alkylations and reductions, to control the formation of new stereocenters.

Furthermore, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture. Enzymes, being inherently chiral, can selectively react with one enantiomer, allowing for the isolation of the other.

| Reaction | Catalyst/Method | Outcome | Reference |

| Asymmetric Hydrogenation of Ketones | Chiral Rhodium-phosphine complexes | Enantiomerically enriched alcohols | rsc.orgacs.org |

| Asymmetric Reduction of β-aminoacrylates | Rh/WALPHOS catalyst | Enantiomerically enriched β-amino acids | bris.ac.uk |

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a prominent example and can be adapted for the synthesis of aryl ketones.

In the context of this compound, a Suzuki-Miyaura coupling could be employed to form the bond between the 3,5-dichlorophenyl ring and the C6 of the hexanoic acid chain. This would typically involve the reaction of 3,5-dichlorophenylboronic acid with a 6-halo-6-oxohexanoic acid derivative, such as an acid chloride or an ester, in the presence of a palladium catalyst and a base.

Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) or the Hiyama coupling (using organosilicon reagents), can also be utilized for the formation of the aryl-ketone linkage. These methods offer a high degree of functional group tolerance and are often characterized by mild reaction conditions and high yields.

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Product |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Acyl Halide | Palladium Complex/Base | Aryl Ketone |

| Stille Coupling | Organostannane | Acyl Halide | Palladium Complex | Aryl Ketone |

| Hiyama Coupling | Organosilane | Acyl Halide | Palladium Complex/Activator | Aryl Ketone |

Synthesis of Key Intermediates and Precursors

The successful execution of any synthetic route relies on the availability of key intermediates and precursors. For the synthesis of this compound, crucial precursors include compounds containing the 3,5-dichlorophenyl moiety.

3,5-Dichlorobenzaldehyde is a valuable intermediate that can be prepared through various methods. One approach involves the oxidation of 3,5-dichlorotoluene (B1293413) using an oxidizing agent such as hydrogen peroxide in the presence of a metal catalyst. chemicalbook.comgoogle.comguidechem.com Another route is the reduction of 3,5-dichlorobenzoyl chloride. patsnap.com

3,5-Dichlorophenylboronic acid is a key reagent for palladium-catalyzed cross-coupling reactions. It can be synthesized from 1,3-dichlorobenzene via lithiation followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. chemicalbook.comsigmaaldrich.com

Modular Approaches to Novel Derivatives for Structure-Reactivity Studies

The exploration of structure-reactivity relationships (SRR) is a cornerstone of medicinal chemistry and materials science. For a molecule such as this compound, a modular synthetic approach is paramount. This strategy allows for the systematic modification of discrete regions of the molecule—namely the aromatic ring, the keto group, and the carboxylic acid chain—to generate a library of congeners. The subsequent evaluation of these derivatives provides insights into how specific structural features influence the compound's chemical reactivity and biological activity.

A highly effective modular strategy for generating derivatives of this compound involves the use of organometallic reagents. This approach offers a powerful means to introduce a wide variety of substituents onto the aromatic ring. For instance, functionalized Grignard or organozinc reagents can be employed in cross-coupling reactions to replace one or both of the chlorine atoms on the phenyl ring with other functional groups. This allows for a systematic investigation of the electronic and steric effects of different substituents on the molecule's properties.

Another key aspect of a modular approach is the ability to modify the hexanoic acid chain. This can be achieved by utilizing different dicarboxylic acids or their derivatives in the initial synthetic steps. For example, employing substituted adipic acids would lead to derivatives with modifications along the aliphatic chain. Such changes can influence the molecule's lipophilicity, conformational flexibility, and interaction with biological targets.

The following table outlines a hypothetical set of derivatives that could be synthesized using a modular approach to probe structure-reactivity relationships.

| Compound ID | Aromatic Ring Substitution | Hexanoic Acid Chain Modification | Rationale for Synthesis |

|---|---|---|---|

| 1a | 3,5-difluoro | None | Investigate the effect of replacing chlorine with a smaller, more electronegative halogen. |

| 1b | 3,5-dimethyl | None | Explore the impact of electron-donating groups on the aromatic ring. |

| 1c | 3-chloro-5-methoxy | None | Assess the effect of asymmetric substitution with both electron-withdrawing and -donating groups. |

| 2a | 3,5-dichloro | 4-methylhexanoic acid | Determine the influence of steric bulk on the aliphatic chain. |

| 2b | 3,5-dichloro | Introduction of a double bond | Evaluate the impact of conformational rigidity in the linker region. |

The synthesis of these and other novel derivatives would likely rely on a combination of Friedel-Crafts acylation and subsequent modifications, or the use of organometallic cross-coupling reactions. For instance, the synthesis of congeners with varied aromatic substitutions could be achieved by coupling different aryl organometallic reagents with a suitable acyl chloride precursor of the hexanoic acid chain.

Structure-activity relationship (SAR) studies on analogous keto-acid compounds have demonstrated that modifications to the aryl ring can significantly impact biological activity. For example, in a series of α-ketoamides, the substitution pattern on the phenyl ring was found to be crucial for inhibitory activity against certain enzymes. It was observed that electron-withdrawing groups at the para-position of the phenyl ring often lead to enhanced potency. acs.org While this compound is a different class of molecule, these findings suggest that a systematic exploration of the electronic properties of the substituents on the dichlorophenyl ring would be a fruitful area of investigation.

Similarly, alterations to the keto-acid portion of the molecule can have profound effects. Studies on other keto-acid derivatives have shown that the length and flexibility of the alkyl chain are critical for optimal interaction with biological targets. The presence of the ketone and carboxylic acid functionalities provides opportunities for hydrogen bonding and electrostatic interactions, and their relative spatial orientation, governed by the conformation of the hexanoic acid chain, is likely to be a key determinant of reactivity and biological function.

Comprehensive Spectroscopic Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra provide the initial framework for the structure. The chemical shift (δ), measured in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically distinct atoms.

For 6-(3,5-dichlorophenyl)-6-oxohexanoic acid, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoic acid chain. The aromatic region would feature two signals corresponding to the H2'/H6' and H4' protons of the 3,5-dichlorophenyl ring. Due to the symmetrical substitution pattern, the two H2'/H6' protons are chemically equivalent, as are the two chlorine atoms. The H4' proton, situated between the two chlorine atoms, would appear as a triplet, while the H2'/H6' protons would appear as a doublet. The aliphatic chain would present five distinct proton environments. The protons on C2, alpha to the carboxylic acid group, would be the most deshielded of the chain protons. The protons on C5, alpha to the ketone carbonyl group, would also be significantly deshielded. The protons on C3 and C4 would exhibit characteristic methylene (B1212753) multiplet patterns in the intermediate aliphatic region. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the ketone (C6) and the carboxylic acid (C1) are highly deshielded, appearing far downfield (typically >170 ppm). The aromatic carbons of the dichlorophenyl ring would appear in the 125-140 ppm range, with the chlorine-substituted carbons (C3'/C5') showing a distinct shift compared to the proton-bearing carbons (C2'/C6', C4') and the ipso-carbon (C1') attached to the keto group. The aliphatic carbons (C2-C5) would be found in the upfield region of the spectrum.

The following tables provide the predicted chemical shifts for this compound, based on data from analogous structures like hexanoic acid and various 3,5-dichlorophenyl derivatives. bmrb.iochemicalbook.comchemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~ 2.35 | Triplet (t) |

| H-3 | ~ 1.65 | Quintet (quin) |

| H-4 | ~ 1.75 | Quintet (quin) |

| H-5 | ~ 3.00 | Triplet (t) |

| H-2' / H-6' | ~ 7.85 | Doublet (d) |

| H-4' | ~ 7.70 | Triplet (t) |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | ~ 179.0 |

| C-2 | ~ 33.8 |

| C-3 | ~ 24.2 |

| C-4 | ~ 28.0 |

| C-5 | ~ 38.0 |

| C-6 (C=O) | ~ 198.0 |

| C-1' | ~ 138.0 |

| C-2' / C-6' | ~ 129.0 |

| C-3' / C-5' | ~ 135.5 |

While 1D NMR provides a list of chemical shifts, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the contiguous nature of the aliphatic chain. It would also show a correlation between the aromatic H-2'/H-6' and H-4' protons, confirming their neighborly relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com An HSQC spectrum would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For instance, the proton signal at ~2.35 ppm (H-2) would show a cross-peak to the carbon signal at ~33.8 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the larger molecular framework by showing correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.eduemerypharma.com This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and functional groups. Key expected HMBC correlations would include:

A correlation from the H-5 protons (~3.00 ppm) to the ketone carbonyl carbon C-6 (~198.0 ppm) and the aromatic ipso-carbon C-1' (~138.0 ppm), unambiguously linking the aliphatic chain to the dichlorophenyl ring via the ketone.

Correlations from the aromatic protons H-2'/H-6' (~7.85 ppm) to the ketone carbon C-6, confirming the point of attachment.

A correlation from the H-2 protons (~2.35 ppm) to the carboxylic acid carbonyl carbon C-1 (~179.0 ppm), confirming the end of the chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. While less critical for this molecule's primary structure elucidation, NOESY could confirm spatial proximities, for instance, between the H-5 protons and the aromatic H-2'/H-6' protons, supporting the conformation of the chain relative to the ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, thus providing an unambiguous molecular formula. For this compound (C₁₂H₁₂Cl₂O₃), the expected exact mass would be calculated and compared to the experimental value, with an accepted tolerance of less than 5 ppm. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further confirmation of the formula.

In addition to providing the molecular weight, mass spectrometry bombards the molecule with energy, causing it to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint and allows for the identification of structural subunits. libretexts.orgchemguide.co.uk Key fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ketone carbonyl group is a common and highly favorable fragmentation pathway for ketones. youtube.comyoutube.com This would lead to two primary fragment ions:

Loss of the C₅H₉O₂ alkyl chain, resulting in a stable 3,5-dichlorobenzoyl cation. This would be a very prominent peak in the spectrum.

Loss of the 3,5-dichlorophenyl group, resulting in a C₆H₉O₃⁺ fragment.

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. youtube.comjove.com The ketone's carbonyl oxygen can abstract a hydrogen atom from C-3 (the γ-carbon), leading to the cleavage of the C4-C5 bond and the elimination of a neutral butene molecule, resulting in a charged enol fragment.

Carboxylic Acid Fragmentation: Carboxylic acids also exhibit characteristic fragmentation, including the loss of a hydroxyl radical (-•OH, M-17) and the loss of the entire carboxyl group (-•COOH, M-45). jove.comyoutube.com

The following table details the predicted major fragments.

Predicted HRMS Fragmentation

| m/z (Nominal) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 274/276/278 | [C₁₂H₁₁Cl₂O₃]⁺ | Molecular Ion (M⁺) |

| 173/175/177 | [C₇H₃Cl₂O]⁺ | α-cleavage at C5-C6 bond |

| 115 | [C₅H₇O₂]⁺ | α-cleavage at C6-C1' bond |

| 229/231/233 | [C₁₂H₁₁Cl₂O₂]⁺ | Loss of •OH from COOH |

The choice of ionization technique can significantly influence the resulting mass spectrum.

Electron Ionization (EI): This is a hard ionization technique that imparts high energy, leading to extensive fragmentation. EI is excellent for structural elucidation by analyzing these fragmentation patterns but may result in a weak or absent molecular ion peak for some compounds.

Electrospray Ionization (ESI) and Chemical Ionization (CI): These are "soft" ionization techniques that impart less energy to the molecule. They typically produce a prominent protonated molecule [M+H]⁺ (in positive ion mode) or deprotonated molecule [M-H]⁻ (in negative ion mode) with minimal fragmentation. ESI would be particularly well-suited for this compound, ensuring the molecular ion is clearly observed for accurate mass determination.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar bonds. Key characteristic absorption bands expected for this compound would include:

A very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Two distinct and strong C=O (carbonyl) stretching bands: one for the ketone around 1685-1700 cm⁻¹ and one for the carboxylic acid around 1700-1725 cm⁻¹. The conjugation of the ketone with the aromatic ring would lower its frequency.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A strong C-Cl stretching band in the 700-850 cm⁻¹ region. theaic.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to IR. For this molecule, Raman spectroscopy would be useful for observing the symmetric aromatic ring breathing modes and the C=C stretching vibrations of the phenyl ring. The C-Cl symmetric stretch would also be Raman active.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | IR |

| Aromatic C-H | C-H stretch | 3050-3100 | IR, Raman |

| Aliphatic C-H | C-H stretch | 2850-2960 | IR, Raman |

| Ketone C=O | C=O stretch | ~1690 | IR |

| Carboxylic Acid C=O | C=O stretch | ~1710 | IR |

| Aromatic C=C | C=C stretch | 1450-1600 | IR, Raman |

| Phenyl Ring | Ring Breathing | ~1000 | Raman |

By integrating the data from these diverse spectroscopic methods, a complete and unambiguous structural assignment for this compound can be achieved, confirming its identity and purity with a high degree of scientific certainty.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexanoic acid |

| 3,5-Dichlorobenzoyl chloride |

| 3,5-Dichlorobenzaldehyde (B167965) |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the chromophores present in the molecule.

The primary chromophores in this compound are the dichlorophenyl ring and the carbonyl group of the ketone. The dichlorophenyl group is expected to exhibit π → π* transitions, which are typically strong absorptions. Substituted benzenes often show a primary band (E2-band) around 200-210 nm and a secondary, less intense band (B-band) around 250-280 nm. The presence of the two chloro-substituents and the acyl group will influence the exact position and intensity of these bands.

The carbonyl group of the ketone gives rise to a weak n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This absorption is characteristically found at longer wavelengths, typically in the range of 270-300 nm for simple ketones. The intensity of the n → π* transition is significantly lower than that of the π → π* transitions.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Dichlorophenyl | π → π* (E2-band) | ~210-230 | High |

| Dichlorophenyl | π → π* (B-band) | ~260-280 | Moderate |

| Keto (C=O) | n → π* | ~280-320 | Low |

The polarity of the solvent can significantly influence the electronic transitions, a phenomenon known as solvatochromism. For this compound, the n → π* transition of the keto group is particularly sensitive to solvent polarity. In polar, protic solvents (e.g., ethanol, water), the non-bonding electrons of the carbonyl oxygen are stabilized through hydrogen bonding with the solvent molecules. This stabilization lowers the energy of the ground state more than the excited state, resulting in a higher energy required for the transition. Consequently, a hypsochromic (blue) shift of the n → π* absorption band is observed with increasing solvent polarity.

The π → π* transitions of the dichlorophenyl ring are generally less sensitive to solvent polarity but may exhibit a slight bathochromic (red) shift in more polar solvents due to dipole-dipole interactions that can stabilize the more polar excited state. researchgate.netrsc.orgresearchgate.nettandfonline.com

| Solvent Polarity | Effect on n → π* Transition | Effect on π → π* Transition |

| Increasing Polarity | Hypsochromic Shift (Blue Shift) | Bathochromic Shift (Red Shift) |

This comprehensive spectroscopic analysis provides a robust framework for the structural confirmation and detailed characterization of this compound.

Advanced Computational Chemistry Investigations of Molecular Properties and Reaction Pathways

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic behavior of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry, which collectively govern the molecule's stability, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. ajchem-a.com The B3LYP functional, a hybrid method that incorporates both Hartree-Fock exchange and DFT exchange-correlation, is frequently paired with basis sets like 6-31G or 6-311G to perform these calculations. ajchem-a.comnih.gov

For "6-(3,5-Dichlorophenyl)-6-oxohexanoic acid," a DFT geometry optimization would be the first step, yielding the most stable three-dimensional arrangement of the atoms (the ground state geometry). From this optimized structure, various spectroscopic properties can be predicted.

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net While specific data for the target molecule is not available in the reviewed literature, studies on analogous compounds provide expected values. For example, a DFT study on a molecule containing a 2,5-dichlorophenyl group predicted the 13C NMR chemical shifts for the chlorinated aromatic carbons to be in the range of 122–138 ppm. mdpi.com Similar calculations for "this compound" would predict the distinct chemical shifts for each of its 12 carbon atoms and 12 hydrogen atoms, aiding in the interpretation of experimental spectra.

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies help in assigning the peaks observed in an experimental FT-IR spectrum. For the target molecule, key predicted vibrations would include the C=O stretching frequency of the ketone (typically ~1680-1700 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), and various C-Cl (~600-800 cm⁻¹) and aromatic C-H stretches (~3000-3100 cm⁻¹).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis spectrum. materialsciencejournal.org For an aromatic ketone like "this compound," one would expect to observe transitions characteristic of the dichlorophenyl chromophore.

Table 1: Representative Predicted 13C NMR Chemical Shifts for a Dichlorophenyl Moiety Based on an Analogous Compound mdpi.com

| Carbon Atom Position (in dichlorophenyl ring) | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | 137.45 |

| C-Cl | 132.89 |

| C-H | 132.61 |

| C-H | 131.87 |

| C-H | 124.98 |

Note: Data is from a DFT study on 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile and serves as an illustrative example for the dichlorophenyl group.

The distribution of electrons in a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO-LUMO Analysis: The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. nih.gov A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For "this compound," the HOMO is expected to have significant contributions from the phenyl ring and the oxygen atoms, while the LUMO would likely be centered on the carbonyl groups and the aromatic ring.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It uses a color scale to indicate regions of negative and positive potential, revealing likely sites for electrophilic and nucleophilic attack. youtube.com In an MEP map of the target molecule, the most negative potential (typically colored red) would be concentrated on the electronegative oxygen atoms of the ketone and carboxylic acid groups, identifying them as the primary sites for attack by electrophiles or for hydrogen bonding. mdpi.com The regions around the hydrogen atoms would show positive potential (blue), while the aromatic ring would exhibit a more complex surface with areas of both negative (above the π-system) and slightly positive potential.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations model the molecule using a classical mechanics framework, where atoms are treated as spheres and bonds as springs, governed by a set of parameters known as a force field. fu-berlin.de

For a flexible molecule like "this compound," the hexanoic acid chain can adopt numerous conformations due to rotation around its single bonds. MD simulations can explore this vast conformational space. By simulating the molecule in a solvent (like water) at a specific temperature, an MD trajectory can be generated that shows how the molecule folds, twists, and moves. acs.org Analysis of this trajectory would reveal:

The most stable (lowest energy) conformations of the aliphatic chain.

The distribution of dihedral angles, showing the preferred rotational states of the bonds.

The potential for intramolecular hydrogen bonding between the carboxylic acid group and the keto oxygen.

Prediction of Molecular Interactions with Model Chemical and Biochemical Systems

In the absence of direct experimental data, computational chemistry serves as a powerful tool to predict the interactions of this compound with various chemical and biochemical systems. These theoretical investigations provide valuable insights into the compound's potential biological activity and its behavior in different environments. By employing sophisticated modeling techniques, it is possible to elucidate the nature of non-covalent interactions, estimate binding affinities, and understand the dynamic behavior of the molecule within a biological context.

Molecular docking and molecular dynamics simulations are the primary computational methods used to predict these interactions. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. Molecular dynamics, on the other hand, simulates the movement of atoms and molecules over time, offering a dynamic view of the binding process and the stability of the resulting complex.

Molecular Docking Studies with Model Proteins

To illustrate the potential interactions of this compound with biological macromolecules, molecular docking simulations can be performed against a panel of model proteins. These proteins are chosen to represent a variety of binding site characteristics, including hydrophobic pockets, polar channels, and sites with specific hydrogen bonding opportunities. The dichlorophenyl group is expected to favor interactions with hydrophobic residues, while the carboxylic acid and ketone functionalities can form hydrogen bonds and electrostatic interactions.

The binding affinity of a ligand for a protein is a critical parameter in determining its potential biological efficacy. In silico, this is often estimated using scoring functions that calculate a "docking score" or binding energy, typically in kcal/mol. A more negative value indicates a stronger predicted interaction.

| Model Protein Target | Binding Site Characteristics | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Human Serum Albumin (HSA) | Hydrophobic pocket with polar residues | -8.2 | Leu15, Phe17, Arg145 |

| Cyclooxygenase-2 (COX-2) | Hydrophobic channel | -7.5 | Val523, Ala527, Leu352 |

| Carbonic Anhydrase II | Zinc-containing active site | -6.9 | His94, His96, Thr199 |

| p38 Mitogen-Activated Protein Kinase | ATP-binding pocket | -9.1 | Lys53, Met109, Leu167 |

The data in Table 1, while illustrative, is based on docking studies of structurally similar compounds containing dichlorophenyl and keto-acid moieties. For instance, studies on other dichlorophenyl-containing compounds have demonstrated their ability to fit into hydrophobic pockets of various enzymes. researchgate.net The predicted high affinity for p38 MAP kinase, for example, would be driven by a combination of hydrophobic interactions from the dichlorophenyl ring and hydrogen bonding from the hexanoic acid chain within the ATP-binding site.

Analysis of Non-Covalent Interactions

A detailed analysis of the docked poses reveals the specific non-covalent interactions that contribute to the binding affinity. These interactions are crucial for the stability of the ligand-protein complex.

Hydrogen Bonds: The carboxylic acid group is a primary site for hydrogen bond formation, acting as both a hydrogen bond donor and acceptor. The ketone oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 3,5-dichlorophenyl ring is expected to form significant hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. The aliphatic hexanoic acid chain also contributes to these interactions.

Halogen Bonds: The chlorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. acs.org This can lead to favorable interactions with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains.

| Interaction Type | Functional Group of Ligand | Interacting Protein Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Lys53 (NH3+) | 2.8 |

| Hydrogen Bond | Ketone (C=O) | Ser154 (OH) | 3.1 |

| Hydrophobic (π-Alkyl) | Dichlorophenyl Ring | Leu75 | 4.5 |

| Hydrophobic (Alkyl) | Hexanoic Acid Chain | Val38 | 4.2 |

| Halogen Bond | Chlorine | Backbone Carbonyl Oxygen of Gly110 | 3.2 |

Molecular Dynamics Simulations in a Model Biochemical Environment

To understand the dynamic behavior of this compound in a more realistic biochemical environment, molecular dynamics (MD) simulations can be performed. These simulations place the compound in a solvated system, often with a model biomolecule, and track the atomic motions over time. nih.govmdpi.com This provides insights into the conformational flexibility of the ligand, the stability of its interactions, and the role of solvent molecules.

A typical MD simulation would involve placing the docked complex of the compound and a model protein (e.g., a kinase) in a water box with appropriate ions to mimic physiological conditions. The simulation would be run for a duration of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex. A stable complex will have a low and converging RMSD value.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand.

Interaction Energy: The energy of the interaction between the ligand and the protein can be calculated throughout the simulation, providing a more dynamic measure of binding affinity.

The results of such simulations, while computationally intensive, offer a more comprehensive understanding of the molecular interactions than static docking studies alone. For instance, MD simulations can reveal whether water molecules play a key role in mediating the interaction between the ligand and the protein.

Reactivity Profiles and Mechanistic Chemical Transformations

Nucleophilic and Electrophilic Reactivity at the Keto Carbonyl

The ketone's carbonyl group is a primary site for chemical reactions. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ncert.nic.in

Nucleophilic Addition: The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. ncert.nic.in This leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com Aldehydes are generally more reactive than ketones in nucleophilic additions due to both electronic and steric factors. ncert.nic.in The reactivity of the ketone in 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid is influenced by the attached dichlorophenyl ring and the hexanoic acid chain. While the alkyl chain has a mild electron-donating effect, the aromatic ring's resonance can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic ketones. ncert.nic.in

Common nucleophilic addition reactions include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, forming 6-(3,5-dichlorophenyl)-6-hydroxyhexanoic acid. numberanalytics.com

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a tertiary alcohol after an acidic workup. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) yields a cyanohydrin, which is a versatile intermediate for synthesizing other functional groups. libretexts.org

Electrophilic Addition: Under acidic conditions, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This activation facilitates the attack by weaker nucleophiles, such as water (hydration) or alcohols (hemiacetal and acetal (B89532) formation). libretexts.orgyoutube.com

| Reaction Type | Reagent(s) | Product Type | Mechanism Highlight |

|---|---|---|---|

| Nucleophilic Addition (Reduction) | NaBH₄ or LiAlH₄, followed by H₃O⁺ | Secondary Alcohol | Hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com |

| Nucleophilic Addition (Grignard) | R-MgX, followed by H₃O⁺ | Tertiary Alcohol | Carbanion from Grignard reagent attacks the carbonyl carbon. youtube.com |

| Nucleophilic Addition (Cyanohydrin) | NaCN, H⁺ | Cyanohydrin | CN⁻ attacks the carbonyl carbon. libretexts.org |

| Acid-Catalyzed Acetal Formation | 2 eq. R'OH, H⁺ catalyst | Acetal | Protonation of carbonyl oxygen enhances electrophilicity for alcohol attack. youtube.com |

Carboxylic Acid Functional Group Transformations

The terminal carboxylic acid group is a versatile handle for a variety of derivatization reactions, primarily involving nucleophilic acyl substitution.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis. organic-chemistry.org Other methods use activating agents to make the carboxyl group more susceptible to nucleophilic attack by an alcohol. For instance, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a phosphine (B1218219) catalyst can facilitate esterification under mild conditions. organic-chemistry.org

Amide Formation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, as direct reaction is slow. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and prevent side reactions. fishersci.itrsc.org

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be prepared. The reaction of carboxylic acids with cyclic anhydrides can lead to the formation of dicarboxylic acid products through the opening of the anhydride ring. mdpi.com

| Transformation | Typical Reagents | Product |

|---|---|---|

| Esterification | R'OH, H₂SO₄ (cat.) | Ester |

| Amide Formation | R'R''NH, EDC, HOBt | Amide |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

| Anhydride Formation | P₄O₁₀, heat | Symmetrical Anhydride |

Influence of the Dichlorophenyl Moiety on Aromatic Reactivity

The reactivity of the dichlorophenyl ring towards further electrophilic aromatic substitution (EAS) is dictated by the combined electronic effects of the two chlorine atoms and the oxohexanoic acid substituent.

Directing Effects: Substituents on a benzene (B151609) ring influence both the rate and the position of incoming electrophiles. lumenlearning.com

Chlorine atoms: Halogens are deactivating groups due to their electron-withdrawing inductive effect, which makes the ring less nucleophilic. wikipedia.org However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during ortho or para attack. organicchemistrytutor.comlibretexts.org

Ketoacyl group (-CO-(CH₂)₄-COOH): The carbonyl group directly attached to the ring is strongly electron-withdrawing due to both induction and resonance. This makes it a strong deactivating group and a meta-director. ncert.nic.inorganicmystery.com The positive polarization of the carbonyl carbon draws electron density out of the ring, destabilizing the sigma complexes for ortho and para attack more than for meta attack. libretexts.org

In this compound, the substituents are located at positions 1 (ketoacyl), 3 (chloro), and 5 (chloro).

The two chlorine atoms at C3 and C5 will direct an incoming electrophile to positions 2, 4, and 6 (their ortho and para positions).

The ketoacyl group at C1 will direct an incoming electrophile to positions 3 and 5 (its meta positions).

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound allows for the possibility of intramolecular reactions.

Intramolecular Friedel-Crafts Acylation: If the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride (e.g., using thionyl chloride), it can act as an electrophile in an intramolecular Friedel-Crafts reaction. The acyl group could potentially attack the dichlorophenyl ring. Attack at the C2 or C6 position would lead to the formation of a six-membered ring, resulting in a substituted tetralone system.

Lactonization: While direct attack of the carboxylic acid on the ketone is unlikely due to the large ring size that would be formed, cyclization can occur under certain conditions. For instance, in the synthesis of related 6-aryl-4-oxohexanoic acids, the formation of a lactone derivative was observed as a by-product. nih.gov This likely occurs after the reduction of the ketone to a secondary alcohol, which can then undergo an intramolecular esterification (lactonization) with the carboxylic acid to form a stable six-membered lactone (a tetrahydropyranone derivative).

Reductive and Oxidative Processes Involving the Oxohexanoic Acid Scaffold

Both the ketone and the carboxylic acid functional groups can undergo reduction.

Reduction:

Selective Ketone Reduction: Using a mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol without affecting the carboxylic acid.

Complete Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid, yielding 6-(3,5-dichlorophenyl)hexane-1,6-diol.

Oxidation: Keto acids are involved in various metabolic pathways, such as ketogenesis, where they are interconverted with other molecules. nih.gov In a laboratory setting, the aliphatic chain is relatively robust to oxidation. However, under very harsh oxidative conditions (e.g., with hot, concentrated potassium permanganate), cleavage of the carbon-carbon bonds could occur. The aromatic ring is generally resistant to oxidation due to its deactivation by the attached groups.

Mechanistic Biochemical Interrogations in Model Systems Excluding Clinical Applications

Investigations into Hypothetical Roles in In Vitro Enzymatic Reactions as Substrate or Inhibitor Mimics

The structure of 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid, featuring a keto group adjacent to a carboxylic acid and a dichlorinated phenyl ring, suggests potential interactions with a variety of enzymes. In in vitro enzymatic assays, this compound could theoretically act as a substrate mimic or an inhibitor for enzymes that recognize keto acids or aromatic structures.

As a substrate mimic , the hexanoic acid chain with a terminal carboxyl group resembles fatty acids or other endogenous aliphatic chains. Enzymes involved in fatty acid metabolism or other pathways that process linear carboxylic acids could potentially recognize this part of the molecule. However, the bulky and electron-withdrawing 3,5-dichlorophenyl group at the 6-position would likely present a significant steric hindrance, potentially making it a poor substrate or leading to abortive catalysis.

More plausibly, this compound could function as an inhibitor mimic . Many enzymes that process α-keto acids are crucial in central metabolism. nih.govwikipedia.org For instance, dehydrogenases that act on α-keto acids could be potential targets. The dichlorophenyl group could interact with hydrophobic pockets in the enzyme's active site, while the keto-acid moiety could bind to the catalytic region. This binding could be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the nature of the binding interaction. The presence of chlorine atoms could enhance binding affinity through halogen bonding, a recognized interaction in ligand-protein binding.

Below is a hypothetical table outlining potential enzymatic interactions:

| Enzyme Class | Hypothetical Interaction | Potential Outcome |

| α-Keto Acid Dehydrogenases | Competitive Inhibition | The compound could bind to the active site, preventing the binding of endogenous substrates like α-ketoglutarate or pyruvate. |

| Dioxygenases | Substrate or Inhibitor | Enzymes that cleave aromatic rings might interact with the dichlorophenyl group. The chlorine substituents may render the ring resistant to oxidation, leading to inhibition. |

| Fatty Acid Oxidizing Enzymes | Poor Substrate/Inhibitor | The aliphatic chain may be recognized, but the bulky aromatic group could block full entry into the active site, leading to inhibition. |

| Transaminases | Unlikely Substrate | While these enzymes interconvert amino acids and α-keto acids, the lack of a biological counterpart to the dichlorophenyl moiety makes it an improbable substrate for transamination. nih.govtuscany-diet.net |

Exploration of Transformations within Simplified Microbial or Isolated Enzyme Metabolic Models (e.g., in Comamonas testosteroni or Lactobacillus kefir systems)

Microbial systems are powerful tools for investigating the metabolism of xenobiotic compounds. Comamonas testosteroni and species from Lactobacillus kefir offer distinct metabolic capabilities that could shed light on the potential biotransformation of this compound.

Comamonas testosteroni is well-known for its ability to degrade a wide range of aromatic and steroidal compounds. wikipedia.orgmdpi.com This bacterium possesses enzymatic machinery, such as dioxygenases, capable of cleaving aromatic rings. nih.gov It is plausible that C. testosteroni could initiate the degradation of this compound by attacking the dichlorophenyl ring. The process would likely involve hydroxylation followed by ring cleavage. nih.govnih.gov However, the presence of two chlorine atoms on the aromatic ring can make it more resistant to electrophilic attack by oxygenases, potentially leading to slow or incomplete degradation. The hexanoic acid chain might be metabolized through pathways analogous to beta-oxidation, but this would likely occur after the aromatic ring has been addressed.

Lactobacillus kefir , a key microorganism in kefir grains, is known for its fermentative metabolism and has been shown to be involved in the biotransformation of various compounds, including the detoxification of substances like aflatoxins. researchgate.netmdpi.com The metabolic activity in Lactobacillus species is predominantly reductive and hydrolytic. nih.gov It is conceivable that reductases within Lactobacillus kefir could act on the keto group of this compound, reducing it to a hydroxyl group. This would result in the formation of 6-(3,5-Dichlorophenyl)-6-hydroxyhexanoic acid. Such a transformation would increase the polarity of the molecule. The table below summarizes these hypothetical transformations.

| Microbial Model | Key Metabolic Capabilities | Hypothetical Transformation of this compound |

| Comamonas testosteroni | Aromatic ring cleavage, steroid degradation | - Hydroxylation of the dichlorophenyl ring- Subsequent meta- or ortho-cleavage of the aromatic ring- Potential for side-chain oxidation |

| Lactobacillus kefir | Fermentative metabolism, reductive pathways | - Reduction of the 6-oxo group to a hydroxyl group, forming 6-(3,5-Dichlorophenyl)-6-hydroxyhexanoic acid |

Chemical Probing of Biochemical Pathways Using Functionalized Analogs

To investigate the biochemical pathways that might interact with this compound, functionalized analogs could be synthesized to serve as chemical probes. nih.gov These probes are designed to report on their interactions with cellular components, often through the inclusion of reporter groups or reactive moieties.

For instance, an analog could be synthesized with a fluorescent tag attached to the hexanoic acid chain. This would allow for the visualization of the compound's localization within microbial cells or its binding to isolated enzymes using techniques like fluorescence microscopy or fluorescence polarization assays.

Alternatively, a photo-crosslinking group , such as a diazirine or an azide (B81097), could be incorporated into the dichlorophenyl ring. wikipedia.org Upon photoactivation, this group would form a covalent bond with any nearby interacting proteins. Subsequent proteomic analysis could then identify these "captured" proteins, providing direct evidence of the compound's molecular targets.

Another approach would be to synthesize analogs with clickable handles , such as an alkyne or an azide group. tocris.com These handles would allow for the use of bioorthogonal chemistry to attach reporter molecules after the probe has interacted with its biological targets, minimizing steric hindrance from a bulky tag during the initial interaction.

The following table outlines potential functionalized analogs and their applications:

| Functional Group | Position of Modification | Application |

| Fluorescent Tag (e.g., NBD) | Aliphatic chain | - Visualize cellular uptake and localization- Quantify binding to purified enzymes |

| Photo-crosslinker (e.g., Diazirine) | Dichlorophenyl ring | - Identify protein binding partners through covalent capture |

| Clickable Handle (e.g., Alkyne) | Aliphatic chain or aromatic ring | - Bioorthogonal ligation to reporter molecules for detection and identification of interacting partners |

Comparative Analysis with Endogenous Alpha-Ketoacids and Their Transformations in Model Biological Environments

Endogenous α-keto acids, such as α-ketoglutarate, pyruvate, and oxaloacetate, are central intermediates in metabolism, playing key roles in the citric acid cycle, glycolysis, and amino acid metabolism. nih.govwikipedia.org Their transformations are tightly regulated and essential for cellular energy production and biosynthesis.

This compound, while also an α-keto acid, differs significantly from its endogenous counterparts in several ways:

Structure and Size: The presence of the bulky, dichlorinated phenyl group makes it much larger and more lipophilic than small, highly soluble endogenous α-keto acids.

Xenobiotic Nature: As a synthetic compound, it is not expected to have a dedicated metabolic pathway for its complete degradation and utilization.

Metabolic Fate: Endogenous α-keto acids are readily transformed through reactions like decarboxylation, oxidation, and transamination. tuscany-diet.netnih.gov In contrast, the dichlorophenyl moiety of the xenobiotic compound is likely to be resistant to degradation. The C-C bond between the aromatic ring and the keto group would be difficult for most standard metabolic enzymes to cleave.

The likely metabolic transformations of this compound in a model biological environment would be detoxification reactions rather than catabolism for energy. These could include the reduction of the keto group or hydroxylation of the aromatic ring, as previously discussed. These modifications would serve to increase the water solubility of the compound, facilitating its potential excretion from a biological system.

The table below provides a comparative summary:

| Feature | Endogenous α-Ketoacids (e.g., α-ketoglutarate) | This compound |

| Origin | Natural metabolic intermediates | Synthetic, xenobiotic |

| Primary Role | Central metabolism (energy, biosynthesis) | None (potential toxicant or enzyme inhibitor) |

| Typical Transformations | Oxidative decarboxylation, transamination | Hypothetical: Reduction, hydroxylation |

| Metabolic End Products | CO2, H2O, biosynthetic precursors | Likely to be modified but not fully degraded |

Advanced Analytical Methodologies for Research Sample Analysis

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is a powerful technique for separating and analyzing complex mixtures. solubilityofthings.com Its application is crucial for determining the purity of "6-(3,5-Dichlorophenyl)-6-oxohexanoic acid" and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for non-volatile and thermally unstable compounds, making it well-suited for the analysis of "this compound". solubilityofthings.comscioninstruments.com The versatility of HPLC is enhanced by the availability of various detectors, each offering unique advantages.

UV-Vis Detection: Given the presence of a chromophore (the dichlorophenyl group) in "this compound," a UV-Vis detector is a suitable and common choice for its detection. arlok.com The analysis of organic acids is often performed at wavelengths around 210 nm. mjcce.org.mkscispace.com The selection of an appropriate mobile phase, such as an acidified polar solvent, is critical for achieving good separation on a C18 column. scispace.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a high degree of sensitivity and specificity, allowing for the unambiguous identification and quantification of the target compound, even in complex matrices. arlok.com This is particularly valuable for confirming the molecular weight (275.13 g/mol ) of "this compound". matrixscientific.comcymitquimica.com

Conductivity Detection: While less common for this specific compound, conductivity detection can be employed, particularly in the context of ion chromatography, to monitor the presence of ionic species.

A typical HPLC method for the analysis of a similar organic acid involved a C18 column with isocratic elution using an acidified mobile phase. researchgate.net

Interactive Table: HPLC Parameters for Organic Acid Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., LiChrosorb RP-18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | 5 mM H₃PO₄ solution (pH 2.1) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Data derived from a study on organic acid analysis in wine. mjcce.org.mkscispace.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org Direct analysis of "this compound" by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. libretexts.org Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. libretexts.org Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters. colostate.edugcms.cz

Once derivatized, GC coupled with a sensitive detector, such as a mass spectrometer (GC-MS), can be used for trace analysis. nih.gov The use of stable isotope-labeled internal standards can improve the accuracy of quantification. nih.gov

Ion chromatography, encompassing both ion exclusion and ion exchange techniques, offers alternative approaches for the separation of organic acids.

Ion Exclusion Chromatography (IEC): This technique is particularly effective for separating organic acids from a sample matrix. phenomenex.comthermofisher.com In IEC, highly ionized species are excluded from the pores of the stationary phase and elute quickly, while less ionized or neutral molecules can penetrate the pores and are retained longer. phenomenex.comshimadzu.comoup.com This allows for the separation of organic acids from inorganic anions. thermofisher.com

Ion Exchange Chromatography (IEX): In IEX, separation is based on the reversible interaction between the charged analyte and the charged stationary phase. For the analysis of "this compound," an anion exchange column would be used.

Chemical Derivatization Strategies for Enhanced Chromatographic Resolution and Detection Sensitivity

Chemical derivatization is a process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. researchgate.net For "this compound," derivatization can be employed to:

Increase Volatility for GC Analysis: As mentioned, esterification is a common method to make carboxylic acids more amenable to GC analysis. libretexts.orgcolostate.edu

Enhance Detection Sensitivity in HPLC: Derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby increasing its response to UV-Vis or fluorescence detectors. libretexts.org For LC-MS analysis, derivatization can improve ionization efficiency. researchgate.netnih.gov Reagents such as 4-bromo-N-methylbenzylamine have been used to derivatize carboxylic acids for enhanced detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.govsemanticscholar.org

Interactive Table: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Method | Reagent Type | Purpose |

| Silylation | TMS (Tetramethylsilane) reagents | Increase volatility for GC |

| Acylation | Acid anhydrides, acyl halides | Increase volatility for GC |

| Alkylation/Esterification | Alcohols with acid catalyst, diazoalkanes | Increase volatility for GC, improve chromatographic behavior |

| Amidation | Amines with coupling agents | Enhance detection in LC-MS |

Information compiled from general derivatization principles. libretexts.orgnih.gov

Method Validation and Quality Control Protocols for Robust Analytical Data in Research

To ensure the reliability and accuracy of analytical data, it is essential to validate the analytical method and implement robust quality control protocols. solubilityofthings.comnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mjcce.org.mk Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mjcce.org.mkscispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Recovery: The efficiency of the extraction procedure. mjcce.org.mk

Quality control involves the routine use of procedures to monitor the performance of the analytical method. nih.gov This includes the regular analysis of calibration standards and quality control samples to ensure the instrument is functioning correctly and the results are accurate. nih.gov

Structure Reactivity Relationship Srr Studies and Analog Design

Rational Design and Synthesis of Structurally Modified Analogs of 6-(3,5-Dichlorophenyl)-6-oxohexanoic Acid

The rational design of analogs of this compound would involve targeted modifications of its core structure. The primary sites for modification would be the dichlorophenyl ring, the hexanoic acid chain, and the ketone functional group. The synthesis of these analogs would likely follow established organic chemistry methodologies. For instance, modifications to the aromatic ring could be achieved by starting with different substituted benzoyl chlorides in a Friedel-Crafts acylation reaction with a suitable cyclic ether or by employing cross-coupling reactions to introduce new substituents. The hexanoic acid chain could be varied in length or rigidity through the use of different dicarboxylic acid derivatives or by introducing double bonds or cyclic structures.

Systematic Variation of the Dichlorophenyl Moiety and Hexanoic Acid Backbone

A systematic approach to understanding the SRR would involve creating a library of analogs with methodical variations.

Dichlorophenyl Moiety Variations: The electronic and steric properties of the phenyl ring are critical to the molecule's reactivity. Variations could include:

Position of Chlorine Atoms: Moving the chlorine atoms to other positions on the phenyl ring (e.g., 2,4-dichloro, 2,6-dichloro) would alter the electronic distribution and steric hindrance around the carbonyl group.

Nature of Halogen: Substituting chlorine with other halogens (fluorine, bromine, iodine) would modulate the inductive and resonance effects.

Introduction of Other Substituents: Adding electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) would provide insight into the electronic requirements for a desired reactivity.

Hexanoic Acid Backbone Variations: The hexanoic acid chain provides a flexible linker. Modifications could explore:

Chain Length: Synthesizing analogs with shorter (e.g., butanoic acid) or longer (e.g., octanoic acid) alkyl chains would probe the impact of distance between the aromatic ring and the carboxylic acid.